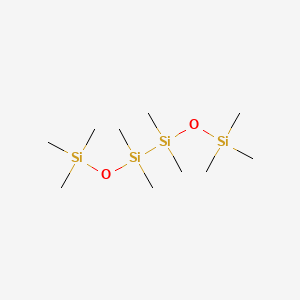
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane
Overview
Description
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane, also known as BTMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a disilane derivative that contains two trimethylsilyl groups, which makes it highly reactive and versatile in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in various chemical reactions is still under investigation. However, it is believed that the trimethylsilyl groups in this compound can act as electron donors or acceptors, depending on the reaction conditions. This property makes this compound a versatile reagent that can participate in a wide range of chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low environmental impact. Therefore, it is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in lab experiments is its high reactivity and versatility. It can participate in various chemical reactions, which makes it a useful reagent in organic synthesis and materials science. Additionally, this compound is relatively easy to handle and has low toxicity, which makes it safe for use in the lab.
However, there are also some limitations to using this compound. For example, it is highly reactive and can be challenging to control in some reactions. Furthermore, the synthesis of this compound can be costly and time-consuming, which may limit its use in some research applications.
Future Directions
There are several future directions for the research and development of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. One potential area of research is the synthesis of new silicon-based materials using this compound as a precursor. These materials could have various applications in electronics, energy storage, and catalysis.
Furthermore, researchers could investigate the use of this compound in new organic synthesis reactions. For example, this compound could be used as a reducing agent in the conversion of other functional groups to alcohols. Additionally, researchers could explore the use of this compound as a protecting group for other functional groups in organic synthesis.
Conclusion
In conclusion, this compound is a versatile and highly reactive chemical compound that has various applications in scientific research. Its unique chemical properties make it a useful reagent in organic synthesis and materials science. While there is limited information available on its biochemical and physiological effects, this compound is considered safe for use in the lab. Future research directions for this compound include the synthesis of new silicon-based materials and the investigation of new organic synthesis reactions.
Scientific Research Applications
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of this compound is in the synthesis of silicon-based materials such as silicon carbide and silicon dioxide nanoparticles. These materials have been found to have various applications in electronics, energy storage, and catalysis.
Furthermore, this compound has also been used as a reagent in organic synthesis reactions. For example, this compound can be used as a reducing agent in the conversion of aldehydes and ketones to alcohols. It can also be used as a protecting group for alcohols and amines in organic synthesis.
properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWRKSNZPGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



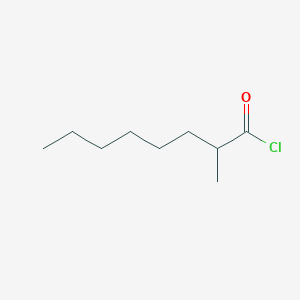
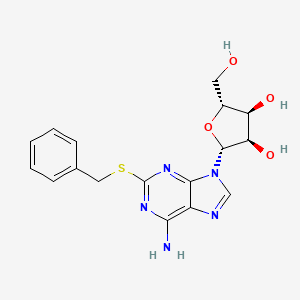
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)

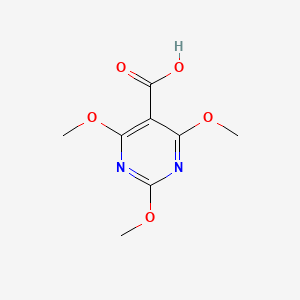
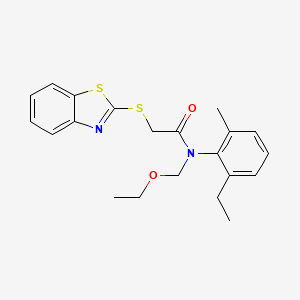
![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)
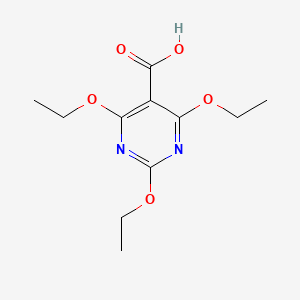
![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)

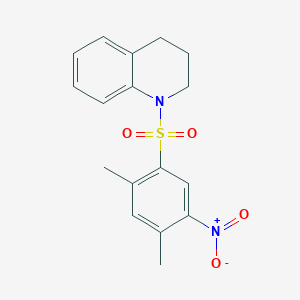
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)
